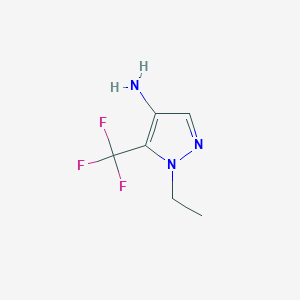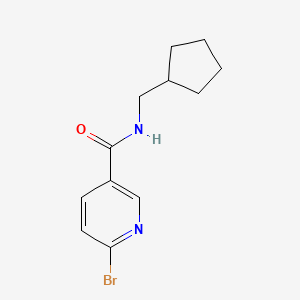
1-(6-Bromopyridine-3-carbonyl)-4-(propan-2-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Bromopyridine-3-carbonyl)-4-(propan-2-yl)piperazine is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromopyridine moiety linked to a piperazine ring, which is further substituted with an isopropyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromopyridine-3-carbonyl)-4-(propan-2-yl)piperazine typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination at the 6-position to form 6-bromopyridine.
Carbonylation: The brominated pyridine is then subjected to carbonylation to introduce the carbonyl group at the 3-position, resulting in 6-bromopyridine-3-carboxylic acid.
Piperazine Coupling: The carboxylic acid is then reacted with piperazine in the presence of coupling agents to form the piperazine derivative.
Isopropyl Substitution: Finally, the piperazine derivative undergoes alkylation with isopropyl bromide to introduce the isopropyl group, yielding the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green chemistry principles can also be employed to improve the efficiency and sustainability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the bromine atom to a more oxidized state.
Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can occur at the bromine atom or other reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Bromine can be oxidized to form bromate (BrO₃⁻) or other oxidized species.
Reduction Products: Reduced forms of the compound may include bromide (Br⁻) or other reduced derivatives.
Substitution Products: Various substituted derivatives can be formed depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: It serves as a building block for the development of bioactive molecules and probes for biological studies.
Industry: The compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism by which 1-(6-Bromopyridine-3-carbonyl)-4-(propan-2-yl)piperazine exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
類似化合物との比較
1-(5-Bromopyridine-3-carbonyl)piperazine: Similar structure but with a different position of the bromine atom.
tert-Butyl N-[1-(6-bromopyridine-3-carbonyl)pyrrolidin-3-yl]carbamate: Contains a pyrrolidine ring instead of piperazine.
Uniqueness: 1-(6-Bromopyridine-3-carbonyl)-4-(propan-2-yl)piperazine is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
特性
IUPAC Name |
(6-bromopyridin-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O/c1-10(2)16-5-7-17(8-6-16)13(18)11-3-4-12(14)15-9-11/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQBBGKZTQJIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2=CN=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid](/img/structure/B7938306.png)

![4-bromo-2-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B7938321.png)







